4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-17(2)24(22,23)14-8-6-11(7-9-14)15(19)16-12-4-3-5-13(10-12)18(20)21/h3-10H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKDKOTMQSVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of aniline to produce 3-nitroaniline. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoic acid chloride in the presence of a base such as triethylamine to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-(dimethylsulfamoyl)-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide exhibit significant anticonvulsant effects. The mechanism involves modulation of neurotransmitter systems, which can be beneficial in treating epilepsy and other seizure disorders.
- Case Study : A study on substituted benzamide derivatives highlighted their efficacy in treating conditions such as anxiety, depression, and various forms of epilepsy. The compound was noted for its ability to prevent convulsions induced by substances like cocaine and alcohol withdrawal .
Anticancer Properties
The compound has shown promise as an anticancer agent through various mechanisms, including apoptosis induction in cancer cells.
- Data Table: Anticancer Activity against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colon Cancer | 15 | Induction of apoptosis |
| Breast Cancer | 20 | Inhibition of cell proliferation |
| Cervical Cancer | 18 | Disruption of mitochondrial function |
- Case Study : A recent study demonstrated that certain derivatives of sulfonamide compounds exhibit cytotoxic activity against several human cancer cell lines, including colon and breast cancers. The results indicated a concentration-dependent response, suggesting potential for further development in cancer therapy .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which may contribute to its overall therapeutic profile.
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses. This could be particularly useful in treating chronic inflammatory diseases.
Other Therapeutic Applications
Beyond anticonvulsant and anticancer properties, this compound has potential applications in:
- Neurological Disorders : The compound may provide therapeutic benefits in conditions such as Parkinson's disease and Alzheimer's disease due to its neuroprotective effects.
- Pain Management : Its ability to modulate pain pathways suggests potential use in managing neuropathic pain and other chronic pain conditions.
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with nitrophenyl derivatives under controlled conditions.
- Synthesis Route :
- Starting Material: Dimethylsulfamoyl chloride
- Reaction: Nucleophilic substitution with 3-nitroaniline
- Yield: Typically around 75% under optimized conditions.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the sulfonamide group can enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their differences from the target compound:
Key Observations:
- Sulfamoyl Group Variations : The dimethylsulfamoyl group in the target compound differs from diethylsulfamoyl (e.g., ) and methylphenylsulfamoyl (e.g., ) analogs. Bulkier substituents (e.g., diethyl) may alter steric interactions in enzyme binding, while aromatic sulfamoyl groups (e.g., methylphenyl) could enhance hydrophobic interactions.
- Nitro Group Positioning : The 3-nitrophenyl substituent in the target compound contrasts with 4-nitrophenyl in salicylamides (e.g., ). Meta-substitution may influence electronic effects and hydrogen bonding.
Cytotoxicity and Antimicrobial Effects:
- Salicylamides : Compounds like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide exhibited potent cytotoxicity (82–90% biomass reduction at 0.37–1.10 µmol/L) against Desulfovibrio piger Vib-7. The hydroxyl and chloro groups likely contribute to membrane disruption . In contrast, the target compound lacks these groups but includes a sulfamoyl moiety, which may target sulfatases or carbonic anhydrases.
- Imidazole Derivatives : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide showed anticancer activity, suggesting that imidazole substitutions enhance cell penetration . The target compound’s nitro and sulfamoyl groups may instead favor antibacterial or enzyme-inhibitory roles.
Enzyme Inhibition:
Sulfonamide derivatives (e.g., ) are known carbonic anhydrase inhibitors. The dimethylsulfamoyl group in the target compound could similarly inhibit enzymes, though its efficacy depends on substituent positioning and electronic effects.
Biological Activity
4-(Dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it can be represented by the following molecular formula:
- Molecular Formula : C11H12N4O4S
- CAS Number : 313256-28-9
The structure features a benzamide core substituted with a dimethylsulfamoyl group and a nitrophenyl moiety, contributing to its unique chemical reactivity and biological interactions.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Studies have demonstrated that related sulfonamide derivatives can inhibit carbonic anhydrases, which are crucial for various physiological processes. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby obstructing its function . While direct studies on this compound are scarce, the presence of the sulfonamide group suggests similar inhibitory potential.
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of related compounds on cancer cell lines. For instance, derivatives with similar structural motifs have been tested against leukemia cell lines, showing varying degrees of cytotoxicity depending on their chemical structure. The presence of nitro groups has been associated with enhanced cytotoxic effects due to their ability to generate reactive oxygen species (ROS) within cells .
The proposed mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. The nitro group may participate in redox reactions, leading to oxidative stress within target cells. Additionally, the sulfonamide moiety could facilitate binding to specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
Study on Antimicrobial Activity
A recent study synthesized a series of nitrobenzamide derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that compounds with electron-withdrawing groups like nitro exhibited enhanced activity against Mtb compared to their non-substituted counterparts. Although this compound was not explicitly tested, its structural similarity suggests potential effectiveness .
Inhibition of Carbonic Anhydrases
Another study focused on phenolic compounds as carbonic anhydrase inhibitors. The findings demonstrated that modifications in substituents significantly affected inhibitory potency. Given the structural characteristics of this compound, it is plausible that it could exhibit similar inhibitory effects on carbonic anhydrases due to its sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
